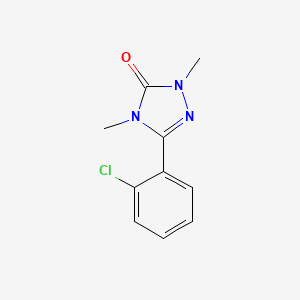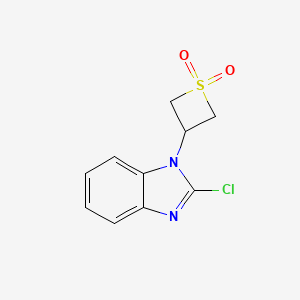
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide is a chemical compound with the molecular formula C10H9ClN2O2S and a molecular weight of 256.713 . This compound is known for its unique structure, which includes a benzimidazole core substituted with a chloro group and a thietanyl moiety, further oxidized to form an S,S-dioxide.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the chloro and thietanyl groups. The final step involves the oxidation of the thietanyl sulfur to form the S,S-dioxide. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The thietanyl sulfur can be further oxidized under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, while the chloro and thietanyl groups can modulate its activity. The S,S-dioxide moiety may enhance its binding affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-chloro-1-(3-thietanyl): Lacks the S,S-dioxide moiety.
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S-oxide: Contains only one oxygen atom on the thietanyl sulfur.
This compound: Unique due to its S,S-dioxide moiety, which may confer distinct chemical and biological properties.
Properties
CAS No. |
159326-43-9 |
|---|---|
Molecular Formula |
C10H9ClN2O2S |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
3-(2-chlorobenzimidazol-1-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C10H9ClN2O2S/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-16(14,15)6-7/h1-4,7H,5-6H2 |
InChI Key |
ZYXJYPRAZGLUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


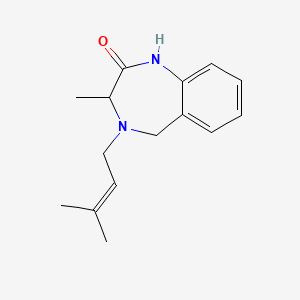
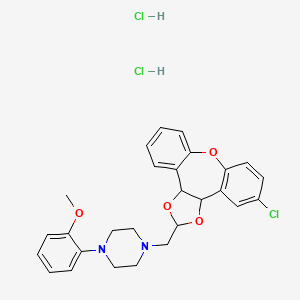

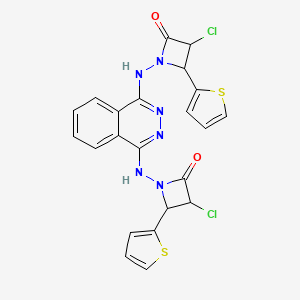


![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)

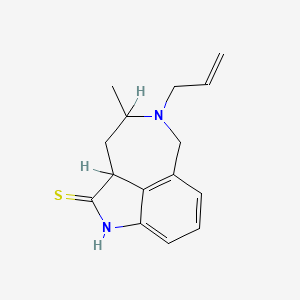
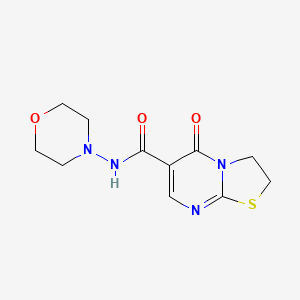
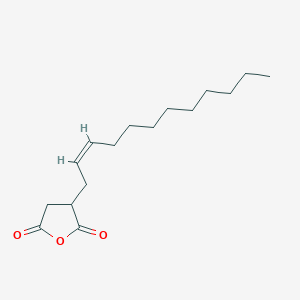
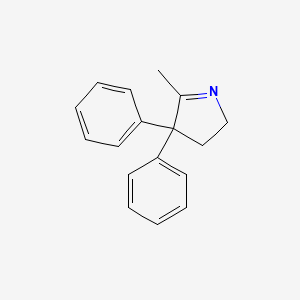
![9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12731637.png)
